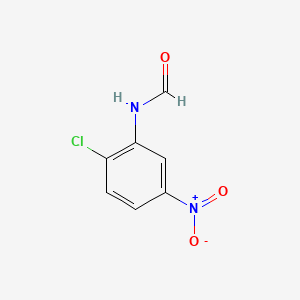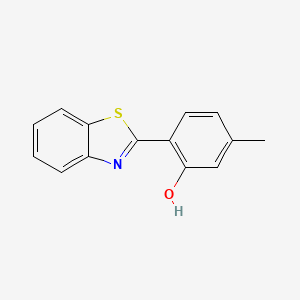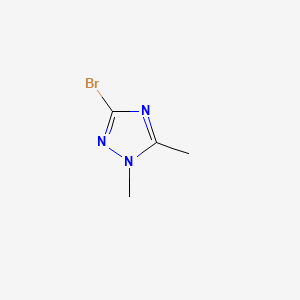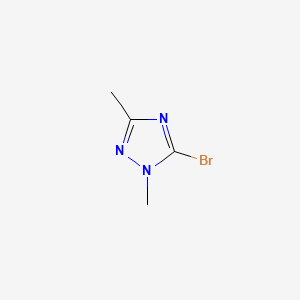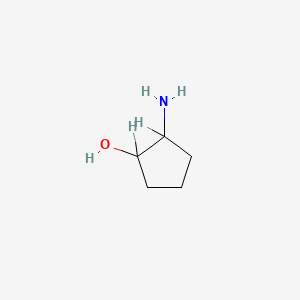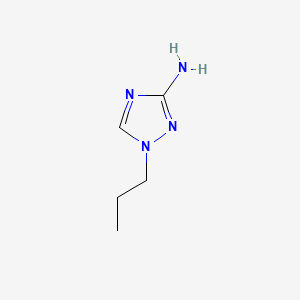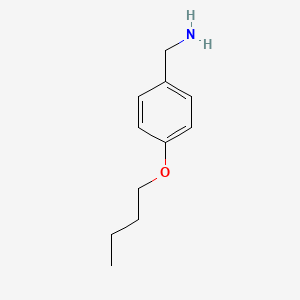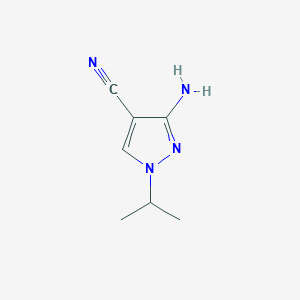
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline
描述
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4BrF4N It is a derivative of quinoline, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-bromo-6-fluorobenzotrifluoride.
Cyclization: The key step involves cyclization reactions to form the quinoline ring. This can be achieved through various methods, including the Pfitzinger reaction or Skraup synthesis.
Halogenation: Introduction of the bromine and fluorine atoms is achieved through halogenation reactions using reagents like bromine and fluorine gas or their derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and halogenation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions. Common reagents include sodium methoxide and potassium tert-butoxide.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with various aryl and alkyl groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.
Heck Coupling: Palladium catalysts and olefins are employed, often with bases like triethylamine.
Major Products:
Substituted Quinoline Derivatives:
科学研究应用
4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to drug discovery and development.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and dyes.
作用机制
The mechanism of action of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline depends on its specific application:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
- 4-Bromo-2-(trifluoromethyl)quinoline
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline
Comparison:
- Unique Properties: The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline unique in terms of its reactivity and potential applications.
- Chemical Reactivity: Compared to its analogs, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.
属性
IUPAC Name |
4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZGVHLYCHYQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40301346 | |
| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-33-3 | |
| Record name | 31009-33-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142533 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline a valuable building block in organic synthesis?
A1: This specific quinoline derivative possesses a unique arrangement of halogen substituents, making it a versatile starting material for further functionalization. The research paper highlights its use in "regiochemically exhaustive functionalization reactions." [] This means that researchers can selectively replace specific halogen atoms (bromine and fluorine) with other chemical groups, ultimately leading to a diverse range of novel compounds.
Q2: What is the significance of using trimethylsilyl groups and iodine atoms in reactions with this compound?
A2: The research paper by [] indicates that trimethylsilyl groups and iodine atoms serve as crucial "protective groups" during synthesis. These groups temporarily replace specific hydrogen atoms on the quinoline ring, allowing for controlled reactions with organolithium reagents. Importantly, these protecting groups can be easily removed without affecting the bromine atom at the 4-position, which remains available for further transformations. This strategy grants chemists precise control over the molecule's reactivity and enables the creation of complex structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


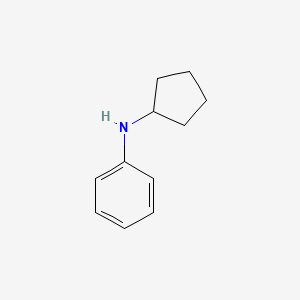
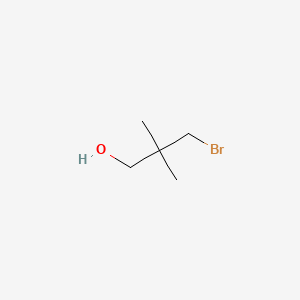
![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)


